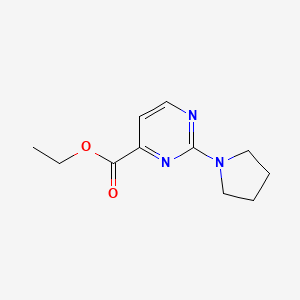

Ethyl 2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate

Description

Properties

Molecular Formula |

C11H15N3O2 |

|---|---|

Molecular Weight |

221.26 g/mol |

IUPAC Name |

ethyl 2-pyrrolidin-1-ylpyrimidine-4-carboxylate |

InChI |

InChI=1S/C11H15N3O2/c1-2-16-10(15)9-5-6-12-11(13-9)14-7-3-4-8-14/h5-6H,2-4,7-8H2,1H3 |

InChI Key |

QYBZQDFGGDJFFM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=NC=C1)N2CCCC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate typically involves the reaction of pyrimidine derivatives with pyrrolidine under specific conditions. One common method involves the use of a Lewis acid promoter such as Yb(OTf)3 in tetrahydrofuran (THF) under reflux conditions . The reaction mixture is then poured into crushed ice, neutralized with sodium carbonate, and extracted with chloroform . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace leaving groups under appropriate conditions.

Scientific Research Applications

Ethyl 2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases due to its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of Ethyl 2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets in the body. The pyrrolidine ring enhances its binding affinity to proteins and enzymes, leading to modulation of their activity. The compound may inhibit or activate certain pathways, resulting in therapeutic effects. For example, it may inhibit the activity of enzymes involved in viral replication, thereby exhibiting antiviral properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl 2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate with structurally or functionally related compounds, focusing on molecular features, physicochemical properties, and research applications.

Table 1: Structural and Molecular Comparison

Key Comparative Insights

Heterocyclic Core Differences: The pyrimidine ring in the target compound offers a planar, electron-deficient system, contrasting with the quinoline core in SzR-109 , which is fused and aromatic. Pyrimidines are more commonly associated with nucleotide mimicry, while quinolines often exhibit antimicrobial or anti-inflammatory activity. The pyrazole derivative in introduces a five-membered aromatic ring, which may enhance binding specificity to kinase active sites compared to pyrimidines .

Substituent Effects: Pyrrolidinyl vs. Piperidinyl: Pyrrolidine (5-membered ring) provides less steric bulk and different conformational dynamics compared to piperidine (6-membered ring). For example, ethyl 2-(piperidin-1-yl)acetate may exhibit higher lipophilicity due to the larger aliphatic ring.

Functional Group Impact: The ethyl ester group is a common feature across these compounds, facilitating membrane permeability and metabolic stability. However, its position on the pyrimidine (4-position) versus pyrazole (4-position) or quinoline (2-position) alters electronic distribution and steric accessibility .

Biological Activity Trends: SzR-109 demonstrates immunomodulatory effects via U937 cell stimulation, likely due to its quinoline-carboxamide scaffold. In contrast, pyrimidine carboxylates (e.g., the target compound) are more frequently linked to enzyme inhibition (e.g., dihydrofolate reductase or kinases). The 2-oxopiperidinyl group in ’s compound may confer selectivity for proteolytic enzymes or G-protein-coupled receptors, diverging from pyrrolidine’s role in modulating receptor flexibility.

Research Findings and Limitations

- Synthetic Utility : this compound’s ester group allows straightforward hydrolysis to carboxylic acids or amidation, making it a versatile intermediate .

- Gaps in Data : Direct biological or pharmacokinetic data for the target compound is absent in the provided evidence. Comparisons rely on extrapolation from analogs like SzR-109 or pyrazole carboxylates .

- Future Directions : Structural optimization (e.g., replacing pyrrolidine with morpholine or varying ester chain length) could enhance target affinity or bioavailability, as seen in related studies .

Biological Activity

Ethyl 2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article outlines the compound's potential as an antiviral, anticancer, and antimicrobial agent, supported by research findings and data from various studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a pyrrolidine moiety, which enhances its interaction with biological targets. The structure can be represented as follows:

This compound's unique structural characteristics contribute to its pharmacological properties, making it a candidate for further exploration in drug development.

Antiviral Activity

Research indicates that this compound exhibits promising antiviral properties. Studies have shown that it can inhibit viral replication by targeting specific enzymes involved in the viral life cycle. For instance, the compound may interact with polymerases or proteases critical for viral assembly and replication, leading to reduced viral load in infected cells.

Table 1: Antiviral Activity Data

| Study | Virus Type | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| HIV | 5.0 | Inhibition of reverse transcriptase | |

| Influenza | 3.0 | Inhibition of viral polymerase |

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro and in vivo studies. The compound has shown effectiveness against several cancer cell lines, including leukemia and breast cancer cells. Its mechanism involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Anticancer Activity

In a study evaluating the cytotoxic effects on K562 leukemia cells, derivatives of this compound demonstrated significant activity with IC50 values ranging from 10 to 20 µM. The most potent derivative exhibited an IC50 value of 14 µM, indicating strong potential for further development as an anticancer agent .

Table 2: Anticancer Activity Data

| Cell Line | Compound Tested | IC50 Value (µM) |

|---|---|---|

| K562 | This compound | 14 |

| MCF-7 (Breast) | This compound | 18 |

Antimicrobial Activity

This compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Research has demonstrated its effectiveness in inhibiting bacterial growth, making it a candidate for developing new antibiotics.

Case Study: Antimicrobial Efficacy

In a study assessing its antibacterial activity against Staphylococcus aureus and Escherichia coli, the compound showed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL, indicating strong antibacterial activity .

Table 3: Antimicrobial Activity Data

| Bacterial Strain | MIC Value (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The presence of the pyrrolidine ring enhances binding affinity to proteins and enzymes, leading to modulation of their activity. For example:

- Antiviral Mechanism : Inhibition of enzymes related to viral replication.

- Anticancer Mechanism : Induction of apoptosis through activation of caspases.

- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate, and how can purity be optimized?

The compound is typically synthesized via nucleophilic substitution, where pyrrolidine reacts with a pyrimidine-4-carboxylate derivative at the 2-position. Key steps include activating the pyrimidine ring (e.g., using halogenation) to facilitate substitution. Purity optimization involves:

- Chromatographic purification (e.g., silica gel column chromatography) to remove unreacted pyrrolidine or byproducts.

- Recrystallization in polar solvents like ethanol or methanol.

- Analytical validation via HPLC (>95% purity threshold) and LC-MS to confirm molecular weight .

Q. What spectroscopic techniques are essential for characterizing this compound?

Core methods include:

- 1H/13C NMR : To confirm the pyrrolidine N-substitution pattern and ester group integrity (e.g., δ ~4.2 ppm for ethyl ester protons).

- IR Spectroscopy : To verify carbonyl stretches (~1700 cm⁻¹ for ester C=O) and pyrrolidine C-N bonds.

- High-Resolution Mass Spectrometry (HRMS) : For exact mass validation (e.g., ESI+ mode, expected [M+H]+ ~264.1 g/mol) .

Q. How do solubility and stability impact experimental design with this compound?

- Solubility : The ethyl ester enhances lipophilicity; optimal solubility is achieved in DMSO (for biological assays) or chloroform (for synthetic reactions).

- Stability : Hydrolytic degradation of the ester group can occur under acidic/basic conditions. Store at 2–8°C in anhydrous environments. Pre-formulation studies (e.g., pH stability profiling) are recommended for long-term storage .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in drug discovery?

SAR studies focus on modifying:

- Pyrrolidine substituents : Introducing methyl or fluorinated groups to enhance target binding (e.g., steric or electronic effects).

- Ester vs. carboxylic acid : Hydrolyzing the ethyl ester to the free acid (via base treatment) may alter bioavailability or receptor affinity. Comparative bioassays (e.g., enzyme inhibition, cellular uptake) against analogs like Ethyl 6-hydroxy-2-(pyridin-2-yl)pyrimidine-4-carboxylate can highlight critical pharmacophores .

Q. What methodologies are used to evaluate its potential antimicrobial or anticancer activity?

- Antimicrobial : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution. Include positive controls (e.g., ciprofloxacin) .

- Anticancer : Cell viability assays (MTT/CellTiter-Glo) on cancer cell lines (e.g., HeLa, MCF-7). IC50 values are compared to cisplatin or doxorubicin. Mechanistic studies may involve flow cytometry for apoptosis/necrosis profiling .

Q. How can contradictions in biological activity data be resolved?

Discrepancies (e.g., variable IC50 values across studies) may arise from:

- Assay conditions : Differences in serum concentration, incubation time, or cell passage number.

- Compound degradation : Validate stability under assay conditions via LC-MS.

- Target selectivity : Use siRNA knockdown or CRISPR-edited cells to confirm on-target effects .

Q. What computational tools are employed to predict binding modes or toxicity?

- Molecular docking (AutoDock Vina, Schrödinger) to model interactions with enzymes (e.g., kinases, DHFR).

- ADMET Prediction : Tools like SwissADME or ProTox-II assess logP, CYP450 inhibition, and hepatotoxicity risks.

- MD Simulations : GROMACS for stability analysis of ligand-target complexes over 100+ ns trajectories .

Q. How are reaction intermediates monitored during scale-up synthesis?

- In-situ FTIR : Track functional groups (e.g., ester carbonyl) in real-time.

- UPLC-MS : Rapid analysis of reaction aliquots to identify intermediates (e.g., chloromethyl-pyrimidine precursors).

- DoE (Design of Experiments) : Optimize parameters (temperature, catalyst loading) for yield improvement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.